ML-299

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ML299,也称为 VU0463568,是一种有效且选择性的磷脂酶 D1 和磷脂酶 D2 抑制剂。这些酶在调节各种细胞过程(包括膜运输、信号转导和细胞骨架组织)中起着至关重要的作用。 ML299 在抑制胶质母细胞瘤细胞的侵袭性迁移方面表现出巨大潜力,使其成为癌症研究中一种有价值的化合物 .

准备方法

合成路线和反应条件

ML299 的合成涉及从市售起始原料开始的一系列化学反应,关键步骤包括形成 1,3,8-三氮杂螺[4最终产品是通过一系列纯化步骤获得的,包括重结晶和色谱法 .

工业生产方法

ML299 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和溶剂来确保最终产品的质量。 反应通常在大型反应器中,在受控条件下进行,以最大限度地提高产率并最大程度地减少杂质 .

化学反应分析

反应类型

ML299 经历各种化学反应,包括:

氧化: ML299 可以被氧化形成相应的氧化物。

还原: 还原反应可以将 ML299 转化为其还原形式。

取代: ML299 可以进行取代反应,其中官能团被其他基团取代。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 卤素和亲核试剂等试剂通常用于取代反应。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,ML299 的氧化会导致氧化物的形成,而还原可以产生化合物的还原形式 .

科学研究应用

ML299 具有广泛的科学研究应用,包括:

化学: 用作工具化合物,用于研究磷脂酶 D1 和磷脂酶 D2 在各种化学过程中的作用。

生物学: 用于研究理解细胞迁移和侵袭的机制,尤其是在癌细胞中。

医学: 研究其在治疗胶质母细胞瘤和其他癌症方面的潜在治疗应用。

作用机制

ML299 通过选择性抑制磷脂酶 D1 和磷脂酶 D2 发挥作用。这些酶参与磷脂酰胆碱水解以产生磷脂酸,这是一种关键的信号分子。通过抑制这些酶,ML299 会破坏磷脂酸的产生,从而影响各种细胞过程,如膜运输、信号转导和细胞骨架组织。 这种抑制导致胶质母细胞瘤细胞的侵袭性迁移减少 .

相似化合物的比较

类似化合物

ML298: 另一种具有与 ML299 相似的特性的磷脂酶 D1 和磷脂酶 D2 抑制剂。

VU0359595: 一种选择性的磷脂酶 D1 抑制剂。

VU0364739: 一种选择性的磷脂酶 D2 抑制剂。

ML299 的独特性

ML299 的独特之处在于它同时抑制磷脂酶 D1 和磷脂酶 D2,使其成为研究这些酶组合效应的宝贵工具。 它降低胶质母细胞瘤细胞侵袭性迁移的能力进一步突出了其作为治疗剂的潜力 .

生物活性

ML-299, a compound characterized by its potent inhibition of phospholipases D1 and D2, has garnered attention for its biological activity, particularly in the context of cancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and relevant case studies.

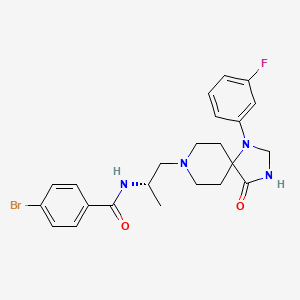

- Chemical Name : 4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]benzamide

- CAS Number : 1426916-00-8

- Purity : ≥98%

This compound functions as a selective allosteric modulator and a potent inhibitor of phospholipases D1 and D2. The half-maximal inhibitory concentration (IC50) values for these enzymes are 6 nM and 12 nM, respectively . This inhibition leads to significant biological effects, particularly in cancer cell lines.

Inhibition of Tumor Cell Migration

One of the notable effects of this compound is its ability to decrease invasive migration in glioblastoma cells. This attribute is crucial as glioblastoma is known for its aggressive nature and tendency to invade surrounding tissues. The compound's action results in reduced cell motility, which may contribute to better therapeutic outcomes in treating this type of cancer .

Induction of Apoptosis

This compound has been shown to increase caspase 3/7 activity in serum-free conditions, indicating its potential role in promoting apoptosis in cancer cells. This apoptotic effect is vital for eliminating cancer cells and preventing tumor growth .

Non-Cytotoxicity

Importantly, this compound has been reported as non-cytotoxic at effective concentrations. This characteristic makes it a promising candidate for therapeutic applications, as it minimizes harm to normal cells while targeting malignant ones .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

属性

IUPAC Name |

4-bromo-N-[(2S)-1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26BrFN4O2/c1-16(27-21(30)17-5-7-18(24)8-6-17)14-28-11-9-23(10-12-28)22(31)26-15-29(23)20-4-2-3-19(25)13-20/h2-8,13,16H,9-12,14-15H2,1H3,(H,26,31)(H,27,30)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKXAYJUFUZBMA-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrFN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of ML299?

A1: ML299 inhibits both PLD1 and PLD2 enzymes. While the exact binding mode is not fully elucidated in the provided abstracts, research suggests that ML299 interacts with the catalytic domain of these enzymes . This interaction disrupts the enzyme's ability to catalyze the production of phosphatidic acid (PA), a crucial secondary messenger involved in various cellular processes, including cell growth, survival, and migration.

Q2: What is the significance of inhibiting PLD1 and PLD2?

A2: PLD1 and PLD2 are implicated in several diseases, including cancer. Inhibiting these enzymes could potentially disrupt tumor growth and invasion . Therefore, dual PLD1/2 inhibitors like ML299 hold promise as potential therapeutic agents for diseases where these enzymes play a crucial role.

Q3: What in vitro data supports the efficacy of ML299?

A3: Research demonstrates that ML299 effectively decreased the invasive migration of U87-MG glioblastoma cells . This finding suggests that ML299 could potentially limit the spread of glioblastoma, a highly aggressive brain cancer.

Q4: Are there any insights into the pharmacokinetic properties of ML299?

A4: While specific details are not provided in the abstracts, research suggests that ML299 exhibits favorable pharmacokinetic properties in mice. Notably, it demonstrates good exposure in the lungs, plasma, and brain following intraperitoneal administration . This finding is particularly relevant for potentially targeting brain tumors like glioblastoma. Further research is needed to determine the pharmacokinetic profile and safety profile of ML299 in other animal models and eventually in humans.

Q5: What is the significance of the crystal structures of human PLD1 and PLD2?

A5: The successful crystallization of the catalytic domains of human PLD1 and PLD2 represents a significant advancement in understanding these enzymes . These structures provide valuable insights into the differences between prokaryotic and eukaryotic PLD enzymes and pave the way for structure-based drug discovery efforts targeting this enzyme family.

Q6: How can the structural information be used for drug discovery?

A6: The crystal structures, combined with the understanding of inhibitor binding modes (such as that of ML299), enable researchers to identify key determinants of isoenzyme selectivity . This knowledge is invaluable for designing and optimizing future PLD inhibitors with enhanced potency and selectivity against specific isoforms, ultimately leading to more effective and targeted therapies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。